molecular formula C16H14ClNO4 B13512631 N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine

N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine

Cat. No.: B13512631
M. Wt: 319.74 g/mol
InChI Key: JYQFBQNNPASTDR-UHFFFAOYSA-N
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Description

2-{(benzyloxy)carbonylamino}acetic acid is a chemical compound with the molecular formula C16H14ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a chlorophenyl group, and an aminoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves the reaction of 4-chlorophenylamine with benzyloxycarbonyl chloride to form the intermediate benzyloxycarbonyl-4-chlorophenylamine. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(benzyloxy)carbonylamino}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(benzyloxy)carbonylamino}acetic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(benzyloxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid
  • 2-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenyl)acetic acid
  • 2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid

Uniqueness

2-{(benzyloxy)carbonylamino}acetic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-(4-chloro-N-phenylmethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C16H14ClNO4/c17-13-6-8-14(9-7-13)18(10-15(19)20)16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)

InChI Key

JYQFBQNNPASTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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